3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
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Overview
Description
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that features both imidazo and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the condensation of 3,5-dinitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous solution.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(3,5-diaminophenyl)-1-phenylimidazo[1,5-a]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit biological activity.
Medicine: Explored for its potential anticancer properties, as nitro-containing compounds can induce oxidative stress in cancer cells.
Industry: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine largely depends on its application:
Antimicrobial Activity: The nitro groups can be reduced within microbial cells to form reactive intermediates that damage cellular components.
Anticancer Activity: The compound can induce oxidative stress in cancer cells, leading to cell death. It may also interact with specific molecular targets involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3,5-dinitrophenyl)-6,8-dinitro[1,2,4]-triazolo[1,5-a]pyridine
- 1-(5-(3,5-Dinitrophenyl)-1H-pyrazol-3-yl)ethanone
Uniqueness
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to its specific structural features, such as the fused imidazo and pyridine rings and the presence of nitro groups
Properties
IUPAC Name |
3-(3,5-dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)15-10-14(11-16(12-15)23(26)27)19-20-18(13-6-2-1-3-7-13)17-8-4-5-9-21(17)19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLIIYLTXWHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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